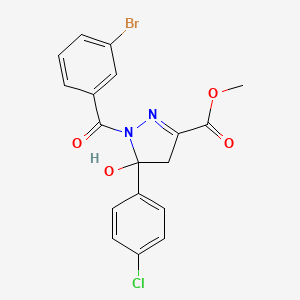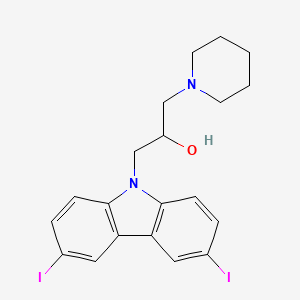![molecular formula C23H24N2O4 B5084940 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5084940.png)
2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell signaling pathways.
Wirkmechanismus
2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide inhibits PI3K by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This results in the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide has been shown to reduce insulin resistance and improve glucose tolerance in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide is its potency and selectivity for PI3K inhibition. It has been shown to be effective at nanomolar concentrations in vitro and in vivo. Another advantage is its availability and affordability, as it can be purchased from commercial suppliers. One limitation is its potential off-target effects, as it may inhibit other kinases or signaling pathways. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents or the development of new formulations.
Zukünftige Richtungen
For 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide research include the development of more potent and selective PI3K inhibitors, the investigation of its effects on other cellular processes and signaling pathways, and the development of new formulations for improved solubility and bioavailability. 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide may also have potential therapeutic applications in cancer, diabetes, inflammation, and neurodegenerative diseases, which require further investigation.
Synthesemethoden
2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide can be synthesized by several methods, including the reaction of 2-methoxybenzoyl chloride with 4-morpholinecarboxylic acid, followed by the reaction of the resulting acid chloride with 1,3-butadiene and phenylboronic acid. The final product is purified by column chromatography and recrystallization. Another method involves the reaction of 2-methoxybenzoyl chloride with 4-morpholinylcarbonyl chloride, followed by the reaction of the resulting acid chloride with 1,3-butadiene and phenylboronic acid.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide has been widely used in scientific research to study the role of PI3K in various cellular processes, including cell proliferation, survival, and differentiation. It has been used to investigate the signaling pathways involved in cancer, diabetes, inflammation, and neurodegenerative diseases. 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide has also been used to study the effects of PI3K inhibition on autophagy, a cellular process that involves the degradation of damaged or unwanted proteins and organelles.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(2E,4E)-1-morpholin-4-yl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-28-21-13-6-5-11-19(21)22(26)24-20(23(27)25-14-16-29-17-15-25)12-7-10-18-8-3-2-4-9-18/h2-13H,14-17H2,1H3,(H,24,26)/b10-7+,20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYRSVHUTHEEIM-KEPXNORLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC=CC2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C=C/C2=CC=CC=C2)/C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(2E,4E)-1-(morpholin-4-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide}](/img/structure/B5084857.png)

![1-(4-ethoxyphenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084871.png)
![N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084876.png)

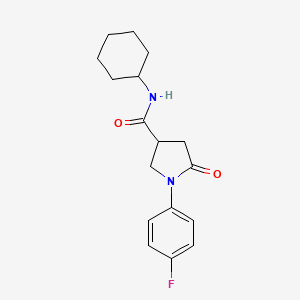
![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)
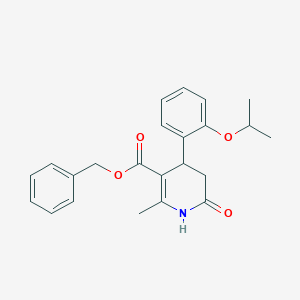
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5084903.png)
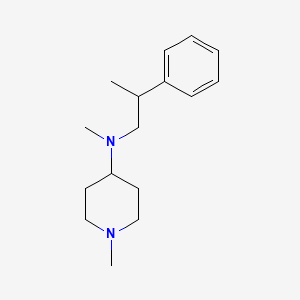
![N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5084917.png)
